

Methyl Propyl Carbonate: A Technical Overview of its Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Propyl Carbonate*

Cat. No.: *B034399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Methyl propyl carbonate** (MPC) is an organic compound classified as a carbonate ester. It consists of a central carbonate group bonded to a methyl group and a propyl group. This document provides a detailed guide to the molecular structure, chemical formula, and physicochemical properties of **methyl propyl carbonate**. It includes a summary of key quantitative data, a detailed experimental protocol for a known synthesis method, and a logical diagram illustrating the synthetic pathway. This information is intended to serve as a core technical resource for professionals in research, chemical synthesis, and drug development.

Molecular Identity and Structure

Methyl propyl carbonate is an asymmetric carbonate ester. Its structure is characterized by a carbonyl group bonded to two alkoxy groups, specifically a methoxy group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃).

- Molecular Formula: C₅H₁₀O₃[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: **methyl propyl carbonate**
- Canonical SMILES: CCCOC(=O)OC[\[1\]](#)[\[2\]](#)[\[4\]](#)
- InChI Key: KKQAVHGECIBFRQ-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

The structural formula indicates a central planar carbonate group with attached methyl and n-propyl chains.

Table 1: Chemical Identifiers for Methyl Propyl Carbonate

Identifier	Value	Source
CAS Number	56525-42-9	[2][3][5][6]
Molecular Formula	C ₅ H ₁₀ O ₃	[1][2][3][4]
Molecular Weight	118.13 g/mol	[1][3][6]
InChI Key	KKQAVHGECIBFRQ- UHFFFAOYSA-N	[1][4]
Canonical SMILES	CCCOC(=O)OC	[1][2][4]

Physicochemical and Spectroscopic Properties

Methyl propyl carbonate is a colorless liquid under standard conditions.[1] Its physical properties are critical for its application as a solvent and chemical intermediate.

Table 2: Physicochemical Properties of Methyl Propyl Carbonate

Property	Value	Conditions	Source
Density	0.977 g/cm ³	Predicted	[7][6]
Boiling Point	113.85 °C	at 760 mmHg	[7]
Boiling Point	125 °C	at 630 Torr	[6]
Flash Point	37.86 °C	-	[7]
Refractive Index	1.391	-	[7]
Vapor Pressure	20.425 mmHg	at 25 °C	[7]

Spectroscopic Data

Structural elucidation and purity assessment of **methyl propyl carbonate** are typically performed using standard spectroscopic techniques. While specific spectral data is not provided in the search results, documentation and analysis services including NMR, HPLC, and LC-MS are available from various chemical suppliers.[5][8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are essential for confirming the presence and connectivity of the methyl and propyl groups and the carbonate carbonyl carbon.
- Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 118.13 g/mol .
[1][3][6]
- Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption peak for the C=O stretch of the carbonate group.

Experimental Protocols: Synthesis

The synthesis of asymmetric carbonates like **methyl propyl carbonate** can be achieved through various routes, including transesterification of other carbonates or through catalytic reactions. One documented method involves the catalytic cleavage of an amide-containing (benzo)imidazole compound using n-propanol.[6]

Protocol: Synthesis via Catalytic Cleavage

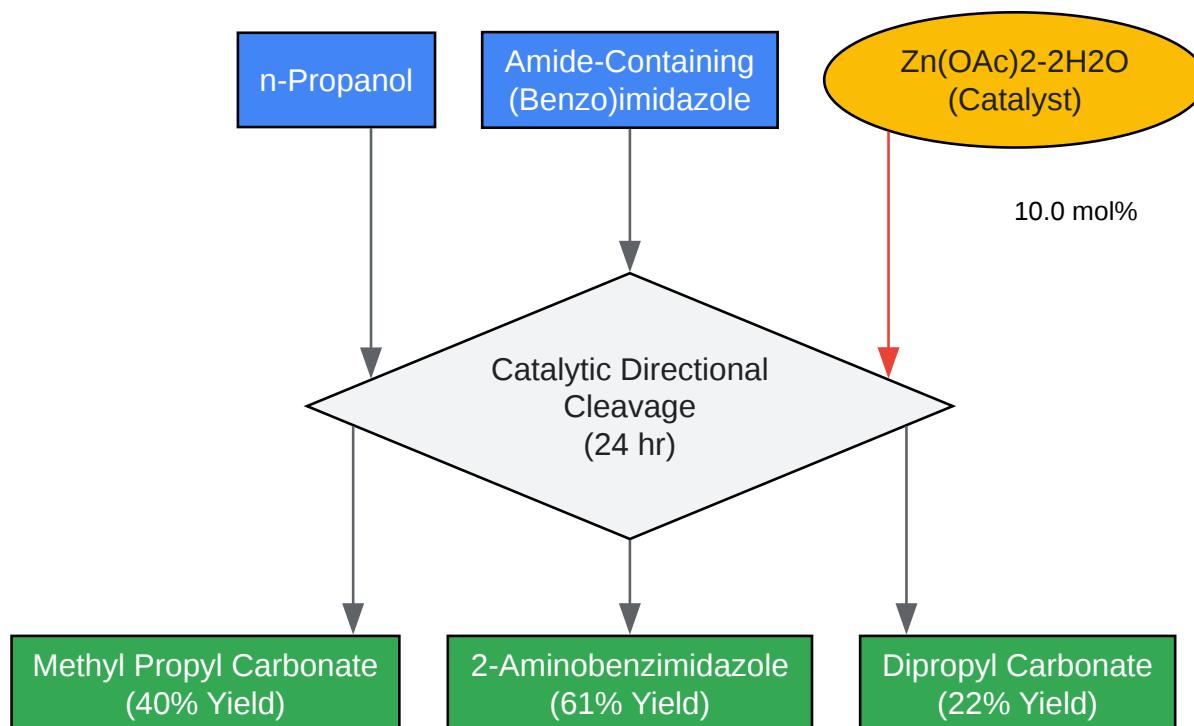
This procedure details the synthesis of **methyl propyl carbonate** as a co-product from an amide-containing compound and n-propanol, catalyzed by zinc acetate.[6]

Materials:

- Amide-containing (benzo)imidazole-2-yl compound with a methoxy group ($\text{R}^3=\text{OMe}$)
- n-Propanol (30.0 equivalents)
- Zinc Acetate Dihydrate ($\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$) (10.0 mol%)
- TMB (1,3,5-Trimethoxybenzene) as an internal standard for NMR analysis

- Sealed reaction vessel

Procedure:


- Combine 1.0 equivalent of the amide-containing (benzo)imidazole substrate with 30.0 equivalents of n-propanol in a suitable sealed reaction vessel.
- Add 10.0 mol% of $Zn(OAc)_2 \cdot 2H_2O$ to the mixture to act as the catalyst.[\[6\]](#)
- Seal the vessel and maintain the reaction for a duration of 24 hours.[\[6\]](#)
- After the reaction period, carefully unseal the vessel.
- Prepare a sample for NMR analysis by adding a known quantity of TMB as an internal standard.
- Determine the yield of the reaction products (**methyl propyl carbonate**, 2-aminobenzimidazole, and dipropyl carbonate) via NMR analysis.[\[6\]](#)

Expected Outcome:

- Based on the cited literature, this reaction yields approximately 40% **methyl propyl carbonate**, alongside 61% 2-aminobenzimidazole and 22% dipropyl carbonate, with 0% unreacted starting material.[\[6\]](#)

Visualization of Synthesis Pathway

The following diagram illustrates the logical relationship in the synthesis of **methyl propyl carbonate** via the catalytic cleavage reaction described above.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl Propyl Carbonate** via Catalytic Cleavage.

Applications and Safety

Applications: **Methyl propyl carbonate** is utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its properties, such as low toxicity and high stability, make it a versatile compound in various chemical formulations.[1]

Safety and Handling: **Methyl propyl carbonate** is considered a flammable liquid.[9] Hazard statements include H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, should be followed. Store in a dry, sealed container, typically at 2-8°C.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthonix, Inc > 56525-42-9 | Methyl propyl carbonate [synthonix.com]
- 3. arctomsci.com [arctomsci.com]
- 4. PubChemLite - Methyl propyl carbonate (C5H10O3) [pubchemlite.lcsb.uni.lu]
- 5. 56525-42-9|Methyl propyl carbonate|BLD Pharm [bldpharm.com]
- 6. MPC | 56525-42-9 [chemicalbook.com]
- 7. Methyl propyl carbonate CAS# 56525-42-9 [gmall.chemnet.com]
- 8. 56525-42-9|Methyl propyl carbonate| Ambeed [ambeed.com]
- 9. Methyl propyl carbonate | 56525-42-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl Propyl Carbonate: A Technical Overview of its Molecular Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034399#methyl-propyl-carbonate-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com